N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide, also known as BNPS-skatole, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. BNPS-skatole is a versatile compound that can be synthesized using different methods.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has been widely used in scientific research due to its ability to modify proteins. This compound is a potent inhibitor of tryptophan indole-lyase, an enzyme that catalyzes the conversion of tryptophan to indole. N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has also been used to modify the activity of other proteins, including tyrosine kinases, phosphatases, and proteases. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide involves the covalent modification of proteins. This compound reacts with the active site of proteins, forming a covalent bond with the amino acid residues. This modification can lead to changes in the activity of the protein, including inhibition or activation. N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has been shown to modify the activity of various proteins, including tryptophan indole-lyase, tyrosine kinases, and phosphatases.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of tryptophan indole-lyase, leading to a decrease in the production of indole. N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of tyrosine kinases, leading to a decrease in cell proliferation. This compound has been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has several advantages for lab experiments. This compound is a potent inhibitor of tryptophan indole-lyase and can be used to study the role of this enzyme in various biological processes. N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide can also be used to modify the activity of other proteins, including tyrosine kinases and phosphatases. However, there are some limitations to the use of N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide in lab experiments. This compound can modify multiple proteins, leading to non-specific effects. Also, the covalent modification of proteins can be irreversible, making it difficult to study the effects of this compound on protein activity.
Future Directions
There are several future directions for the use of N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide in scientific research. One potential application is the use of this compound in the development of new drugs. N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory diseases. Another potential application is the use of this compound in the study of protein-protein interactions. N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide can be used to modify the activity of proteins and study the effects of these modifications on protein-protein interactions. Overall, N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide is a versatile compound that has many potential applications in scientific research.
properties
IUPAC Name |
4-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-21(23)17-8-12-19(13-9-17)27(24,25)20-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXFARKBIWSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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